molecular formula C15H19N5O B2919846 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921103-80-2

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2919846
CAS No.: 921103-80-2
M. Wt: 285.351
InChI Key: URILSDWHRCMXLY-UHFFFAOYSA-N
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Description

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. Its structure incorporates a benzamide group linked to a 1-cyclohexyl-1H-tetrazole moiety, a combination seen in other research compounds . The tetrazole ring is a well-characterized bioisostere for carboxylic acids and amide bonds, making it a valuable scaffold for designing molecules with improved metabolic stability and altered physicochemical properties . This bioisosteric replacement can enhance membrane permeability and modify a compound's interaction with biological targets, for instance, through hydrogen bonding or π-stacking interactions . This product is intended for research applications only. It is ideally suited for use in hit-to-lead optimization campaigns, library building for high-throughput screening, and investigating structure-activity relationships (SAR) in novel therapeutic targets. Researchers can utilize this compound to explore its potential as a key intermediate in multicomponent reactions, such as the Ugi reaction, which is a established method for constructing complex tetrazole derivatives . For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URILSDWHRCMXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the cycloaddition of a nitrile with an azide to form the tetrazole ring. This reaction can be catalyzed by zinc salts in water, providing a green chemistry approach . The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI or HATU in the presence of a base such as DIPEA .

Industrial Production Methods

Industrial production methods for tetrazole derivatives often involve the use of continuous flow reactors to ensure safety and efficiency. These reactors allow for precise control over reaction conditions, minimizing the risk associated with handling azides and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include tetrazole N-oxides, amines, and various substituted tetrazole derivatives .

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrazole Ring

  • N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide (CAS 941922-26-5) Molecular Formula: C₁₉H₁₈F₂N₆O₄S (MW: 464.4) . Key Differences:
  • The tetrazole ring is substituted with a 3,4-difluorophenyl group instead of cyclohexyl.
  • Implications:
  • The morpholinosulfonyl group may increase water solubility compared to the lipophilic cyclohexyl group in the target compound.
  • N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides

    • Structure : Replaces tetrazole with a triazole ring and adds a benzyl group .
    • Key Differences :
  • Triazole rings differ electronically from tetrazoles (fewer nitrogen atoms), affecting coordination chemistry and metabolic stability.
  • The benzamide ring is substituted with a nitro group and a benzo[d]thiazolyl moiety.
    • Applications : Demonstrated moderate antimicrobial activity against E. coli .

Core Structure Variations

  • 5-Amino-1,3,4-thiadiazole-2-ylmethyl Benzamide Derivatives Structure: Features a thiadiazole ring instead of tetrazole . Key Differences:
  • Thiadiazoles exhibit distinct electronic properties due to sulfur inclusion, influencing redox activity and biointeractions.

    • Synthesis : Microwave-assisted methods improved reaction efficiency compared to conventional heating .
  • N-{3-[(Aryl-1-sulfonyl)imino]-5-methyl-6-oxocyclohexa-1,4-diene-1-yl}benzamides Structure: Cyclohexadiene core with sulfonylimino and benzamide groups . Key Differences:
  • Properties: High solubility in polar aprotic solvents (e.g., DMSO) and stability under acidic conditions .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly due to the presence of the tetrazole ring, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a tetrazole ring , a cyclohexyl group , and a benzamide moiety . The synthesis typically involves multiple steps that ensure the integrity and functional properties of the compound. These methods include:

  • Multicomponent reactions : Such as the Ugi reaction, which allows for efficient construction of complex organic molecules.
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : This technique is often used to create tetrazole derivatives with high atom economy.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of RNA Polymerase I : This enzyme plays a critical role in transcription processes within cells. Inhibition can lead to reduced proliferation in certain cancer cell lines.
  • Receptor Modulation : The tetrazole moiety may interact with various receptors and enzymes, influencing pathways involved in inflammation and cancer progression.
  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7), demonstrating significant inhibition of cell proliferation .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Effects : Studies have shown that derivatives of this compound can inhibit cell proliferation in breast cancer models, suggesting potential as an anticancer agent .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
AnticancerMCF-7Significant inhibition of proliferation
Anti-inflammatoryVariousModulation of inflammatory markers
Enzyme InhibitionRNA Polymerase IReduced transcription activity

Case Study: Antitumor Potential

In a study evaluating the antitumor potential of related tetrazole compounds, it was found that modifications in the cyclohexane structure significantly enhanced cytotoxicity against various cancer cell lines, including those resistant to standard treatments. The presence of halogen substituents further increased efficacy, indicating that structural diversity is crucial for optimizing biological activity .

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